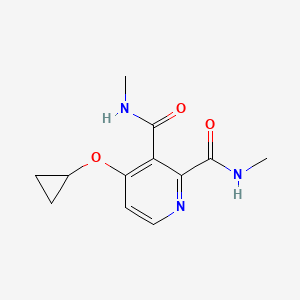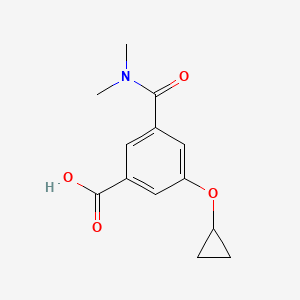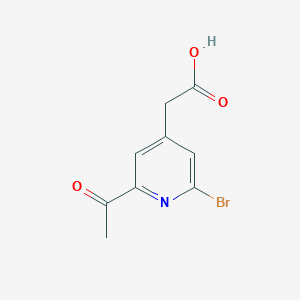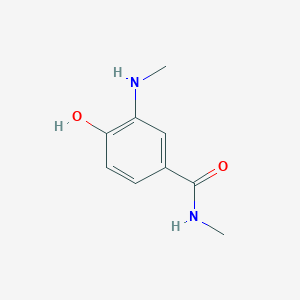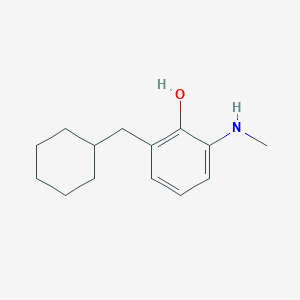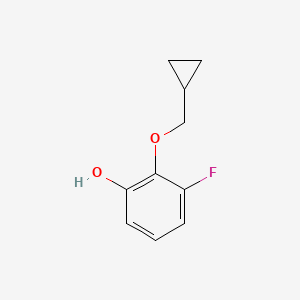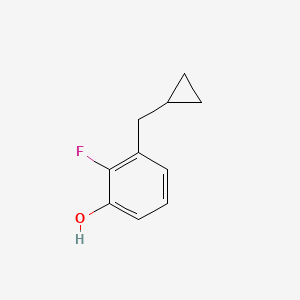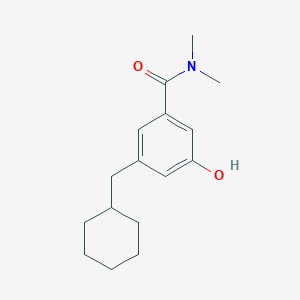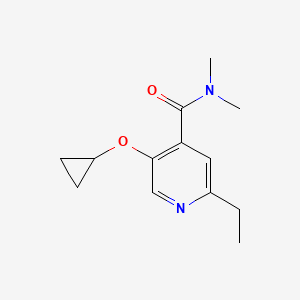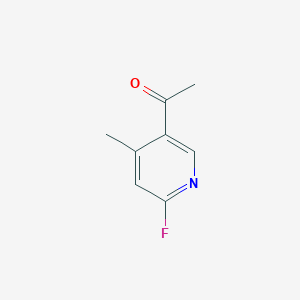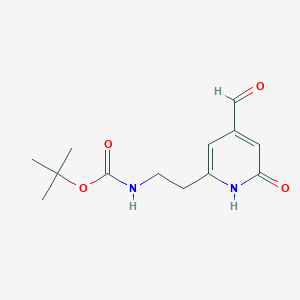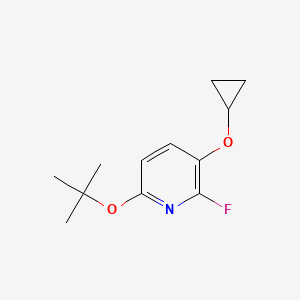
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylpyridin-3-amine: Similar structure but with an isopropoxy group instead of an isopropyl group.
5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine: Similar structure but with the cyclopropoxy and isopropyl groups at different positions.
Uniqueness
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-13(16-10-5-6-10)12(8-14-11)15(3)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
YMZGMPHOCUEUJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


